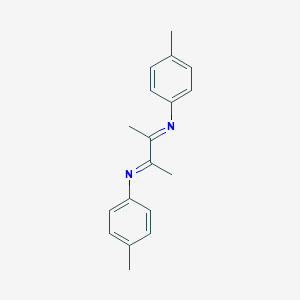
2,3-Butanediimine, N,N'-bis(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” is a complex organic compound. It likely contains a butanediimine backbone with two 4-methylphenyl groups attached via nitrogen .
Molecular Structure Analysis
The molecular structure of “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” would depend on its specific structure and the conditions under which it is reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” would be determined by its specific structure. These could include its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Axially Chiral Biheteroaryls
Research by Alajarín et al. (2008) on derivatives related to "2,3-Butanediimine, N,N'-bis(4-methylphenyl)-" highlights their utility in synthesizing axially chiral biheteroaryls. The study detailed the synthesis of bis(ketenimines) and bis(carbodiimides) from 1,4-bis(2-aminophenyl)-1,3-butadiynes, leading to axially chiral bis(benzocarbazoles) and bis(quinindolines). This innovative approach opens avenues for creating mixed biheteroaryls with potential applications in chiral materials and pharmaceuticals (Alajarín, Bonillo, Vidal, & Bautista, 2008).
Polyethylene Synthesis with Bimodal Molecular Weight Distribution
A study by Zou et al. (2007) demonstrated the use of unsymmetrical complexes of 2,3-bis(2-phenylphenyl)-butanediimine nickel(II) dibromide in ethylene polymerization to achieve polyethylene with bimodal molecular weight distribution. This methodology offers a unique approach to modify polyethylene's physical properties, making it suitable for specific industrial applications (Zou, Hu, Huang, Zhu, & Wu, 2007).
Gas Separation Polyimides
Research into polyimides derived from substituted catechol bis(etherphthalic anhydride)s by Al-Masri, Fritsch, and Kricheldorf (2000) revealed the potential of these materials in gas separation technologies. The study elaborated on a new synthetic procedure for aromatic dianhydrides, which were polycondensed with aromatic diamines, yielding polyimides that exhibited significant gas permeabilities and diffusion coefficients. Such materials are crucial for developing more efficient gas separation membranes (Al-Masri, Fritsch, & Kricheldorf, 2000).
High-Performance Polyimides with Enhanced Optical Properties
Guan et al. (2015) synthesized a series of polyimides containing pyridine and biphenyl units, aiming to understand the structure-property relationships of these high-performance polymers. The polyimides showed promising solubility, thermal, mechanical, and optical properties, making them suitable for applications requiring materials with high transparency and stability (Guan, Wang, Dang, Chen, & Zhao, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N,3-N-bis(4-methylphenyl)butane-2,3-diimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-13-5-9-17(10-6-13)19-15(3)16(4)20-18-11-7-14(2)8-12-18/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHELVLYESJUGRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Butanediimine, N,N'-bis(4-methylphenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

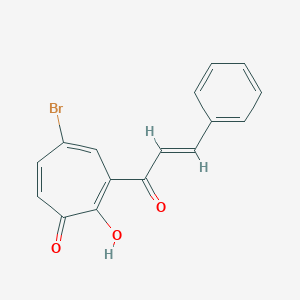
![Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-](/img/structure/B486959.png)
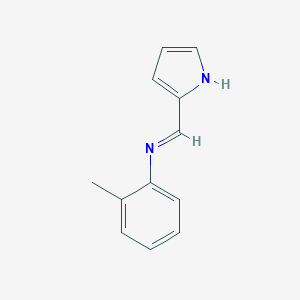
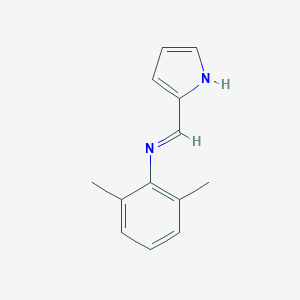
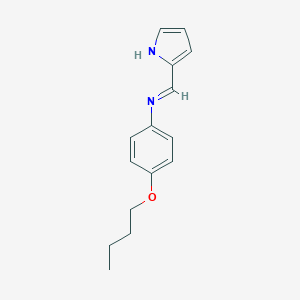
![1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol](/img/structure/B486979.png)
![1-{[(2,5-Ditert-butylphenyl)imino]methyl}-2-naphthol](/img/structure/B486987.png)
![6-(2-Phenylvinyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487032.png)
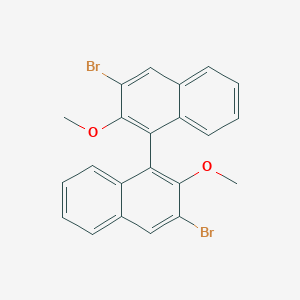
![2'-amino-5-fluoro-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B487054.png)
![6-(4-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487072.png)
![3-(4-Methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487126.png)
![3-(4-Methoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487127.png)
![6-(2-Furyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487128.png)